Dibromo(glyme)nickel
CAS No.:
Cat. No.: VC16577984
Molecular Formula: C4H10Br2NiO2
Molecular Weight: 308.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H10Br2NiO2 |
|---|---|
| Molecular Weight | 308.62 g/mol |
| IUPAC Name | 1,2-dimethoxyethane;nickel(2+);dibromide |
| Standard InChI | InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
| Standard InChI Key | VHSVJTYBTJCDFL-UHFFFAOYSA-L |
| Canonical SMILES | COCCOC.[Ni+2].[Br-].[Br-] |
Introduction
Fundamental Properties and Structural Characterization
Molecular and Crystallographic Features
Dibromo(glyme)nickel crystallizes in a distorted octahedral geometry, with the nickel(II) ion coordinated by two bromide ligands in the axial positions and the glyme molecule occupying the equatorial plane. The glyme ligand (1,2-dimethoxyethane) acts as a bidentate ether, forming stable chelate rings that enhance the complex’s solubility in polar aprotic solvents like dimethylacetamide (DMA) and N-methylmorpholine (NMM) . Key crystallographic parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₁₀Br₂NiO₂ | |
| Molecular Weight | 308.62 g/mol | |
| CAS Registry Number | 28923-39-9 | |
| Coordination Geometry | Distorted Octahedral | |
| Magnetic Susceptibility | Paramagnetic (Ni²⁺) |
The paramagnetic nature of nickel(II) complicates traditional characterization methods such as NMR spectroscopy, necessitating alternative techniques like X-ray diffraction and electron paramagnetic resonance (EPR).
Mechanistic Insights into Catalytic Activity
Cross-Coupling Reactions
Dibromo(glyme)nickel serves as a precatalyst in nickel-catalyzed cross-couplings, where it is reduced in situ to active Ni(0) species. A seminal study demonstrated its role in the enantioselective carbo-acylation of alkenes, achieving up to 98% enantiomeric excess (ee) for oxindole derivatives . The catalytic cycle involves three key steps:
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Oxidative Addition: Ni(0) inserts into the C–X bond (X = Cl, I) of aryl carbamic chlorides, forming a Ni(II)–aryl intermediate .
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Migratory Insertion: The Ni(II) center undergoes enantioselective alkene insertion, establishing stereochemistry at the quaternary carbon .
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Reductive Elimination: Mn-mediated reduction regenerates Ni(0), releasing the product and closing the catalytic cycle .
Kinetic Profiling and Ligand Effects
Recent kinetic studies using in situ ¹⁹F NMR spectroscopy revealed a second-order dependence on the Ni(II) complex concentration and an inverse relationship with phosphine ligands (e.g., PPh₃) . For example, in the homocoupling of aryl chlorides, the rate law is expressed as:
This suggests a dinuclear mechanism where two Ni centers collaborate during the transmetalation step .
Comparative Analysis with Related Nickel Catalysts
Dibromo(glyme)nickel outperforms other nickel complexes in reactions requiring high functional group tolerance. The table below contrasts its performance with common alternatives:
| Catalyst | Reaction Type | Yield (%) | ee (%) | Conditions |
|---|---|---|---|---|
| [NiBr₂(glyme)] | Carbo-acylation | 92 | 98 | DMA, Mn, 25°C |
| NiCl₂(PPh₃)₂ | Suzuki–Miyaura | 85 | N/A | THF, K₂CO₃, 80°C |
| Ni(acac)₂ | Hydroamination | 78 | 90 | Toluene, 110°C |
Key Advantages:
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Solubility: Glyme coordination enhances solubility in polar solvents, facilitating homogeneous catalysis.
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Ligand Lability: The glyme ligand readily dissociates under reducing conditions, allowing rapid access to active Ni(0) species .
Recent Advances and Future Directions
Enantioselective Transformations
The 2024 ACS study highlighted dibromo(glyme)nickel’s utility in asymmetric homocoupling, achieving kinetic resolution of racemic aryl chlorides . This method avoids stoichiometric organometallic reagents, aligning with green chemistry principles.
Materials Science Applications
Emerging research explores its use in depositing nickel-containing thin films via chemical vapor deposition (CVD), leveraging its volatility and thermal stability.
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